
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one is an organic compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This compound is known for its unique structure, which includes a pyrrolo-pyrimidine core. It is also referred to as 7-deazaguanine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar pyrrolo-pyrimidine core and exhibits comparable biological activities.
2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine: Another structurally related compound with potential therapeutic applications.
Uniqueness: 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one is unique due to its specific substitution pattern
Propiedades
Número CAS |
91184-34-8 |
|---|---|
Fórmula molecular |
C6H6N4O2 |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
2-amino-5,6-dihydro-3H-pyrrolo[3,4-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C6H6N4O2/c7-6-9-3-2(4(11)10-6)1-8-5(3)12/h1H2,(H,8,12)(H3,7,9,10,11) |
Clave InChI |
BYFPJRGDCJUKTC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)N1)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


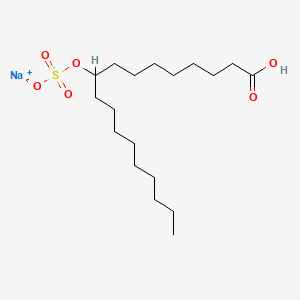
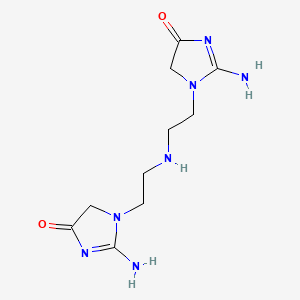
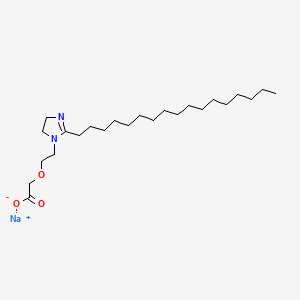


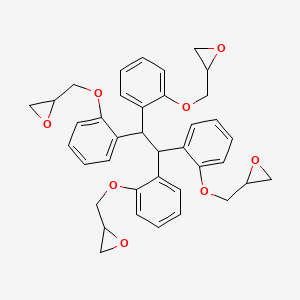
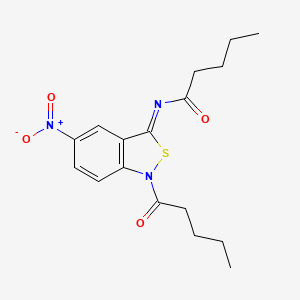


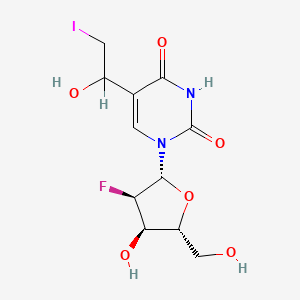
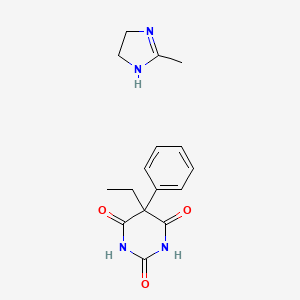
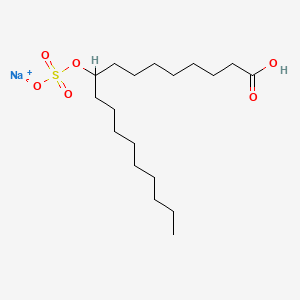
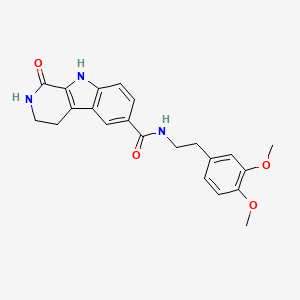
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
